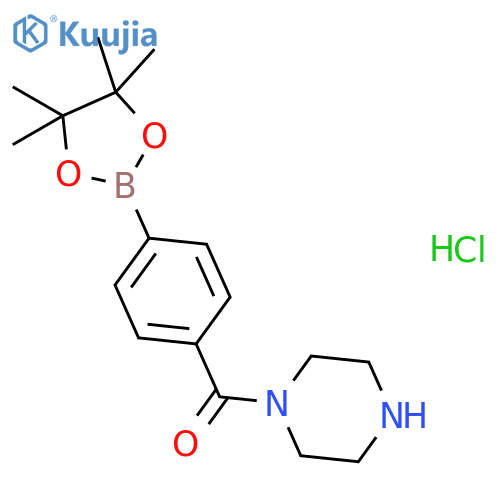

Cas no 1256360-65-2 (4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)

1256360-65-2 structure

商品名:4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride

CAS番号:1256360-65-2

MF:C17H26BClN2O3

メガワット:352.663943767548

MDL:MFCD17015839

CID:828531

PubChem ID:66524091

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride

- [4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride

- 4-(Piperazine-1-carbonyl)phenylboronic acid, pinacol ester hydrochloride

- BS-42391

- 1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOYL]PIPERAZINE HYDROCHLORIDE

- 1256360-65-2

- starbld0017132

- 4-(Piperazine-1-carbonyl)phenylboronic acid pinacol ester HCl

- MFCD17015839

- AKOS015960305

- piperazin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone;hydrochloride

- DB-357609

- CS-0176490

- 4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride

-

- MDL: MFCD17015839

- インチ: InChI=1S/C17H25BN2O3.ClH/c1-16(2)17(3,4)23-18(22-16)14-7-5-13(6-8-14)15(21)20-11-9-19-10-12-20;/h5-8,19H,9-12H2,1-4H3;1H

- InChIKey: SIWNUCVVQAKXQR-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCNCC3.Cl

計算された属性

- せいみつぶんしりょう: 352.1725006g/mol

- どういたいしつりょう: 352.1725006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 425

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.8Ų

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB496995-1 g |

[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride, 97%; . |

1256360-65-2 | 97% | 1g |

€191.40 | 2023-04-19 | |

| Chemenu | CM206772-1g |

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |

1256360-65-2 | 95% | 1g |

$131 | 2023-02-03 | |

| Chemenu | CM206772-5g |

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |

1256360-65-2 | 95% | 5g |

$392 | 2023-02-03 | |

| eNovation Chemicals LLC | Y1255951-250mg |

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |

1256360-65-2 | 97% | 250mg |

$195 | 2024-06-07 | |

| TRC | P992240-100mg |

[4-(Piperazine-1-carbonyl)phenyl] Boronic Acid Pinacol Ester Hydrochloride |

1256360-65-2 | 100mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1255951-1g |

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |

1256360-65-2 | 97% | 1g |

$365 | 2024-06-07 | |

| A2B Chem LLC | AE34948-250mg |

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |

1256360-65-2 | 97% | 250mg |

$94.00 | 2024-04-20 | |

| A2B Chem LLC | AE34948-1g |

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |

1256360-65-2 | 97% | 1g |

$213.00 | 2024-04-20 | |

| abcr | AB496995-1g |

[4-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride, 97%; . |

1256360-65-2 | 97% | 1g |

€191.40 | 2025-02-21 | |

| 1PlusChem | 1P009C84-5g |

Piperazin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone hydrochloride |

1256360-65-2 | 97% | 5g |

$810.00 | 2025-02-24 |

4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

1256360-65-2 (4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride) 関連製品

- 214360-57-3(N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256360-65-2)4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride

清らかである:99%

はかる:5g

価格 ($):307.0